8-methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, characterized by a methoxy group at position 8, a methyl group at position 4, and a 2-(2-naphthyl)-2-oxoethoxy substituent at position 2. This compound is part of a broader class of chromenone derivatives investigated for their biological activities, including cholinesterase inhibition and phosphodiesterase II (PDE2) modulation . Its synthesis follows a general route involving Ullmann condensation of 2-bromobenzoic acid derivatives with resorcinol, followed by alkylation or arylation at the 3-hydroxy position using halides (e.g., 2-(2-naphthyl)-2-oxoethyl bromide) under basic conditions .
Properties
IUPAC Name |
8-methoxy-4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O5/c1-16-25(31-15-24(28)19-8-7-17-5-3-4-6-18(17)13-19)12-11-22-21-10-9-20(30-2)14-23(21)27(29)32-26(16)22/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJZKLZFPBILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with 2-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using reagents such as methyl iodide and sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzo[c]chromenones.
Scientific Research Applications
8-methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 6H-benzo[c]chromen-6-one core allows diverse functionalization, with modifications at positions 3, 4, and 8 significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations:
- Substituent Bulk and Aromaticity : The 2-naphthyl group in the target compound introduces greater aromaticity and steric bulk compared to smaller alkoxy (e.g., ethoxy, isopropoxy) or heteroaryl (e.g., pyrimidinyl) substituents. This likely enhances π-π stacking interactions in biological targets, though it may reduce solubility .
- Melting Points : Longer or branched alkoxy chains (e.g., isopropoxy in 2g) correlate with lower melting points, suggesting increased lipophilicity and reduced crystallinity .
- Synthetic Yields : Arylation reactions (e.g., pyrimidinyl or naphthyl) typically yield lower (23–36%) compared to simple alkylations (45–56%), reflecting the challenge of coupling bulky electrophiles .
Physicochemical Properties
- Chromatographic Purity : Most derivatives achieve >95% HPLC purity, indicating robust synthetic and purification protocols .
- Solubility : Alkoxy derivatives (e.g., ethoxy, propoxy) demonstrate higher aqueous solubility than aryl-substituted analogues, a critical factor for bioavailability .
Research Findings and Implications
- Synthetic Flexibility : The 3-position’s reactivity enables modular derivatization, allowing rapid exploration of structure-activity relationships (SARs) .
- Pharmacological Potential: The naphthyl-substituted compound’s unique profile positions it as a candidate for neurodegenerative disease therapeutics, though in vivo studies are needed to validate efficacy and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
